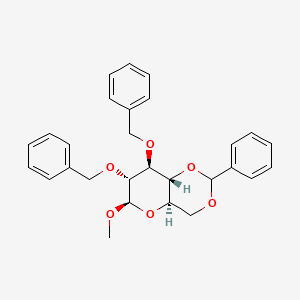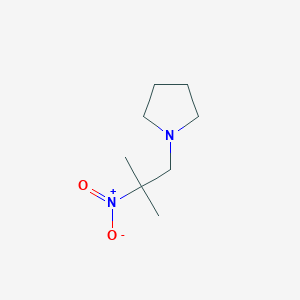
Methyl 4-(4-aminophenethyl)benzoate
Übersicht
Beschreibung
Methyl 4-(4-aminophenethyl)benzoate is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of a benzoate ester group and an aminophenethyl group, making it a versatile molecule in various chemical reactions and applications.
Wirkmechanismus
Target of Action
It’s known that this compound is a part of the donor-π-acceptor (d−π−a) system , which suggests it may interact with various biological targets.
Mode of Action
Methyl 4-(4-aminophenethyl)benzoate is part of the donor-π-acceptor (D−π−A) system . This system is often involved in electron transfer processes, which are fundamental to many biological reactions.
Biochemical Pathways
Compounds similar to this compound, such as methyl benzoate, are known to be involved in the biosynthesis of floral scent compounds .
Result of Action
It’s known that this compound is used in the design of new dyes for optical limiting applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenethyl)benzoate can be synthesized through several routes. One common method involves the esterification of 4-(aminomethyl)benzoic acid under specific pH and temperature conditions . Another approach includes the catalytic hydrogenation of methyl 4-cyanobenzoate or the oxime obtained from methyl 4-formylbenzoate and hydroxylamine . These methods ensure the formation of the desired ester without the need for isolating intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing controlled pH and temperature conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-aminophenethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or other catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted benzoates and aminophenethyl derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-aminophenethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(4-aminophenethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate:
Methyl 4-(aminomethyl)benzoate: This compound has an aminomethyl group instead of an aminophenethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 4-[2-(4-aminophenyl)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,2-3,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNQGMMCMCOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide](/img/structure/B3039733.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid](/img/structure/B3039734.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid](/img/structure/B3039735.png)
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3039738.png)
![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)









